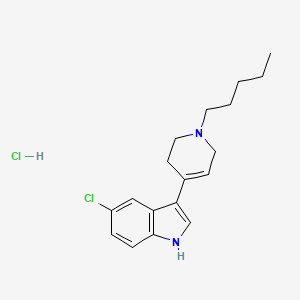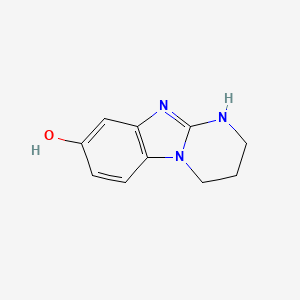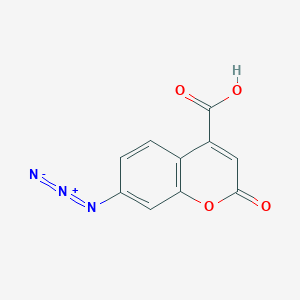
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromones, are a group of compounds characterized by a benzene ring fused to a pyran ring. The azido group at the 7-position and the carboxylic acid group at the 4-position make this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-azido-2-oxo-2H-1-benzopyran-4-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 4-hydroxycoumarin.
Azidation: The hydroxyl group at the 7-position is converted to an azido group using sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photoreactivity.
Mechanism of Action
The mechanism of action of 7-azido-2-oxo-2H-1-benzopyran-4-carboxylic acid largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the azido group, making it less reactive in click chemistry.
7-Hydroxycoumarin: Contains a hydroxyl group instead of an azido group, leading to different reactivity and applications.
Chromone-2-carboxylic acid: Similar core structure but different functional groups, affecting its chemical behavior and applications.
Uniqueness
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of both the azido and carboxylic acid groups. This combination allows for versatile chemical modifications and applications in various fields, from synthetic chemistry to biological labeling.
Properties
CAS No. |
85157-18-2 |
|---|---|
Molecular Formula |
C10H5N3O4 |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
7-azido-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H5N3O4/c11-13-12-5-1-2-6-7(10(15)16)4-9(14)17-8(6)3-5/h1-4H,(H,15,16) |
InChI Key |
BJQWOAMWSQFTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])OC(=O)C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


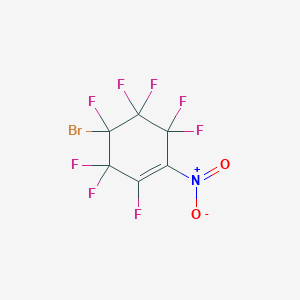

![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)

silane](/img/structure/B14427335.png)
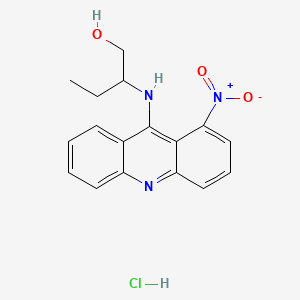

![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
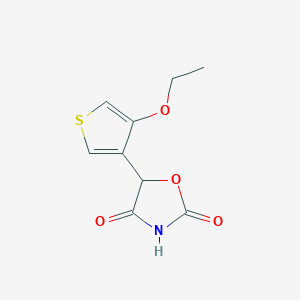
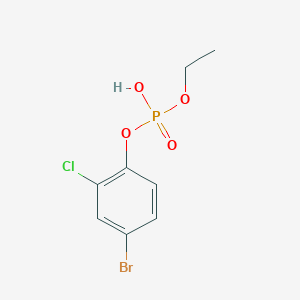
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
